Solubility Profile of 5-Chloro-3-iodofuro[3,2-b]pyridine in Organic Solvents
Solubility Profile of 5-Chloro-3-iodofuro[3,2-b]pyridine in Organic Solvents
The following technical guide details the solubility profile, physicochemical characteristics, and experimental handling of 5-Chloro-3-iodofuro[3,2-b]pyridine . This document is structured for researchers and medicinal chemists requiring precise data for synthesis, purification, and biological assay preparation.
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Executive Summary & Physicochemical Context
5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) is a halogenated heterocyclic scaffold increasingly utilized in the development of kinase inhibitors (e.g., CLK, HIPK) and Hedgehog pathway modulators. Its structure features a fused pyridine-furan core substituted with chlorine at the C5 position and iodine at the C3 position.
From a solubility perspective, this molecule exhibits moderate-to-high lipophilicity and significant planar character, leading to strong
Table 1: Core Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 279.46 g/mol | Moderate size; kinetics of dissolution are generally fast once wetted. |
| Predicted LogP | ~3.09 | Lipophilic; poor aqueous solubility (<10 µM predicted). |
| H-Bond Donors | 0 | Lacks capacity to donate H-bonds; relies on accepting H-bonds or dipole interactions. |
| H-Bond Acceptors | 2 (N, O) | Soluble in solvents capable of donating protons (e.g., alcohols) only if lattice energy is overcome. |
| TPSA | ~26.03 Ų | Low polar surface area supports high permeability and solubility in organic layers (DCM, EtOAc). |
Solubility Profile & Solvent Compatibility
The following categorization is derived from structural analysis (LogP, dielectric requirements) and standard isolation protocols reported for analogous halogenated furopyridines.
High Solubility Solvents (Primary Stock Solutions)
These solvents are recommended for preparing high-concentration stock solutions (10–100 mM) for biological assays or synthetic reactions.
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Dimethyl Sulfoxide (DMSO): The gold standard for this scaffold. The high dielectric constant (
) and strong dipole disrupt the crystal lattice effectively. -
Dimethylformamide (DMF): Excellent solubilizer, particularly for nucleophilic substitution reactions (
) where the 5-chloro position is targeted. -
N-Methyl-2-pyrrolidone (NMP): Suitable for high-temperature cross-coupling reactions (e.g., Sonogashira, Suzuki).
Moderate Solubility Solvents (Processing & Purification)
These solvents are ideal for liquid-liquid extraction and chromatography.
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Dichloromethane (DCM) / Chloroform: The compound is highly soluble due to favorable dispersion forces and the polarizability of the iodine atom.
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Ethyl Acetate (EtOAc): Shows good solubility. Often used as the polar component in silica gel chromatography (eluting typically at 5–20% EtOAc in Hexanes).
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Tetrahydrofuran (THF): Soluble, though care must be taken with dryness during storage to prevent hydrolysis if sensitive functional groups are introduced later.
Low Solubility / Anti-Solvents (Crystallization)
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Hexanes / Heptane: The compound is largely insoluble. These are used as anti-solvents to precipitate the product or as the non-polar mobile phase in chromatography.
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Water: Predicted to be practically insoluble. Aqueous buffers will cause precipitation unless a co-solvent (DMSO) or surfactant is present.
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Methanol / Ethanol: Solubility is likely low at room temperature but increases significantly at reflux. These are potential recrystallization solvents.
Experimental Protocol: Thermodynamic Solubility Determination
Workflow Diagram
The following diagram outlines the critical path for determining the thermodynamic solubility, ensuring equilibrium is genuinely reached.
Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.
Detailed Methodology
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Preparation : Weigh approximately 5–10 mg of 5-Chloro-3-iodofuro[3,2-b]pyridine into a 4 mL glass vial.
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Solvent Addition : Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or Hexane).
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Critical Check: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists.
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Equilibration : Cap the vial tightly (PTFE-lined cap) and agitate on an orbital shaker at 25°C for 24 hours.
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Why 24h? Halogenated heterocycles can have slow dissolution kinetics due to high lattice energy.
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Phase Separation :
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Centrifuge at 10,000 rpm for 10 minutes.
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Alternatively, filter using a 0.22 µm PTFE syringe filter . Note: Discard the first 200 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.
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Quantification :
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Dilute the supernatant 1:10 or 1:100 with acetonitrile/water (50:50) to bring it within the linear range of the detector.
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Analyze via HPLC (C18 column, ACN/Water gradient). Detect at the compound's UV maximum (likely 280–320 nm).
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Synthesis & Purification Implications
The solubility profile directly dictates the purification strategy. Synthesis of this core typically involves cyclization followed by halogenation.
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Reaction Monitoring (TLC): Due to the iodine atom, the compound will quench UV fluorescence strongly on silica plates (
). -
Flash Chromatography:
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Stationary Phase: Silica Gel (Standard).
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Mobile Phase: Hexane/Ethyl Acetate gradient.
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Elution: 5-Chloro-3-iodofuro[3,2-b]pyridine is relatively non-polar. Expect elution at 5–15% EtOAc in Hexanes.
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Tip: If the compound streaks, add 1% Triethylamine (TEA) to the mobile phase, although the pyridine nitrogen is relatively electron-deficient and less prone to interacting with silanols than standard pyridines.
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References
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Fluorochem . 5-Chloro-3-iodofuro[3,2-b]pyridine Product Sheet. Retrieved from
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ChemScene . 5-Chloro-3-iodofuro[3,2-b]pyridine Physicochemical Data. Retrieved from
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PubChem . Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Retrieved from
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BenchChem . General Experimental Protocol for Determining Solubility. Retrieved from
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Royal Society of Chemistry (RSC) . Synthesis of Halogenated Furopyridines (Supporting Info). Retrieved from
